Methyl 3-ethylfuran-2-carboxylate
Description
Methyl 3-ethylfuran-2-carboxylate is a furan-based ester with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol. Structurally, it consists of a furan ring substituted with an ethyl group at the 3-position and a methyl ester group at the 2-position. This compound is part of a broader class of methyl furan carboxylates, which are valued in organic synthesis for their versatility in pharmaceutical, agrochemical, and material science applications .
Properties
IUPAC Name |
methyl 3-ethylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-5-11-7(6)8(9)10-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJKEAAOTBKMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethylfuran-2-carboxylate can be achieved through several methods. One common approach involves the esterification of 3-ethylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the direct alkylation of furan-2-carboxylic acid with ethyl iodide in the presence of a base, followed by esterification with methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the esterification reaction. Additionally, the use of microwave irradiation or ultrasonic waves can accelerate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: The major products include 3-ethylfuran-2-carboxylic acid or 3-ethylfuran-2-one.
Reduction: The major products include 3-ethylfuran-2-methanol or 3-ethylfuran-2-aldehyde.
Substitution: The major products depend on the substituent introduced, such as 3-ethyl-5-bromofuran-2-carboxylate or 3-ethyl-5-nitrofuran-2-carboxylate.
Scientific Research Applications
Methyl 3-ethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases.
Medicine: this compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of flavor and fragrance compounds due to its pleasant aroma. Additionally, it can be used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-ethylfuran-2-carboxylate depends on its specific application. In biological systems, the compound may act as a substrate for enzymes, undergoing hydrolysis to produce the corresponding carboxylic acid and methanol. The molecular targets and pathways involved include esterases and lipases, which catalyze the hydrolysis reaction.
In pharmacological applications, the compound may interact with specific receptors or enzymes, leading to its observed biological effects. The exact mechanism of action would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity scores (based on functional groups and substitution patterns) include:
Notes:
- Similarity scores (0–1 scale) reflect functional group alignment and substitution patterns relative to Methyl 3-ethylfuran-2-carboxylate .
- Ethyl esters (e.g., Ethyl 2-formylfuran-3-carboxylate) exhibit increased lipophilicity compared to methyl esters, enhancing their utility in agrochemical formulations .
Physical and Chemical Properties
- Volatility : Methyl esters of furan derivatives (e.g., compounds in Austrocedrus chilensis resin) are typically volatile, making them suitable for gas chromatography (GC) analysis .

- Stability: Methyl furan carboxylates are generally stable under recommended storage conditions, as seen in Methyl 4-cyanofuran-2-carboxylate .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-ethylfuran-2-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via multi-step reactions, including functionalization of the furan core. A common approach involves esterification and alkylation of precursor molecules (e.g., methyl furan-2-carboxylate derivatives). Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like palladium for cross-coupling reactions. For example, brominated furan analogs (e.g., Methyl 3-bromofuran-2-carboxylate) undergo nucleophilic substitution with ethyl groups under basic conditions . Yield optimization requires monitoring by TLC or HPLC to assess intermediate purity.
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- ¹H NMR : Signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and furan ring protons (δ ~6.5–7.5 ppm) confirm substitution patterns.
- ¹³C NMR : Peaks at ~160–165 ppm indicate the ester carbonyl, while furan carbons appear at ~110–150 ppm.
- IR : Strong absorption at ~1720 cm⁻¹ corresponds to the ester C=O stretch. Spectral discrepancies (e.g., unexpected splitting) may arise from rotational isomerism or impurities, requiring recrystallization or column purification .
Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX (for structure refinement) and Mercury (for visualization) enable precise determination of bond angles, torsion angles, and packing motifs. For example, Mercury’s Materials Module identifies intermolecular interactions (e.g., π-π stacking of furan rings) critical for understanding crystallinity .
Advanced Research Questions
Q. How can computational chemistry predict reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electronic properties such as frontier molecular orbitals (HOMO/LUMO), which correlate with electrophilic/nucleophilic sites. Molecular docking (AutoDock, Schrödinger) predicts interactions with biological targets (e.g., enzymes), guided by analogs like triazolo-furan derivatives showing inhibitory activity (IC₅₀ values in µM range) .
Q. What strategies resolve contradictions in crystallographic data for furan derivatives?
Discrepancies in puckering parameters or bond lengths may arise from dynamic disorder or twinning. Use SHELXL ’s TWIN/BASF commands to refine twinned structures. For ring puckering, apply Cremer-Pople coordinates to quantify deviations from planarity, comparing results with databases like the Cambridge Structural Database (CSD) .
Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact the furan ring’s electronic and steric effects?
Hammett constants (σ) and Sterimol parameters (B1, B5) quantify electronic and steric contributions. For this compound, the ethyl group’s +I effect increases electron density at the 3-position, altering reactivity in Suzuki-Miyaura couplings. Competitive experiments with substituted aryl halides reveal steric hindrance effects on coupling efficiency .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
Accelerated stability studies (ICH guidelines):
- Thermal Stability : Heat samples to 40–80°C and monitor degradation via HPLC.
- pH Stability : Incubate in buffers (pH 1–13) and track ester hydrolysis by ¹H NMR. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under storage conditions .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

